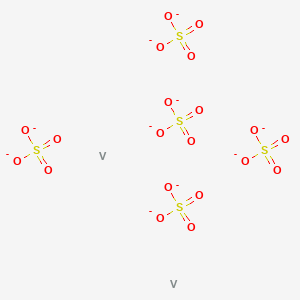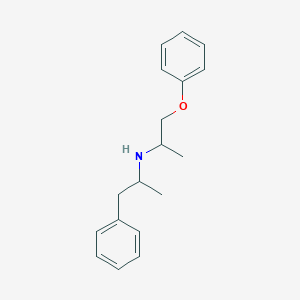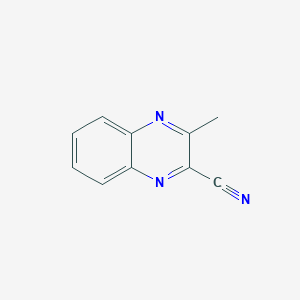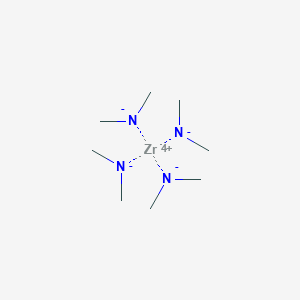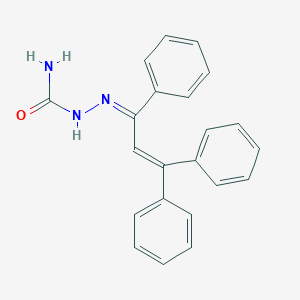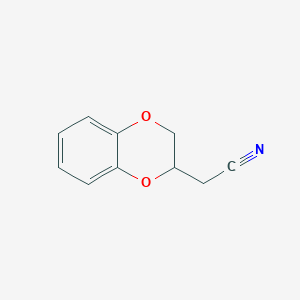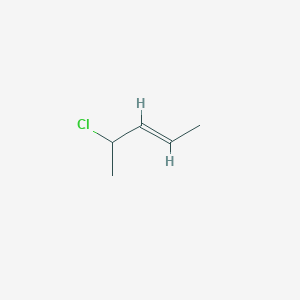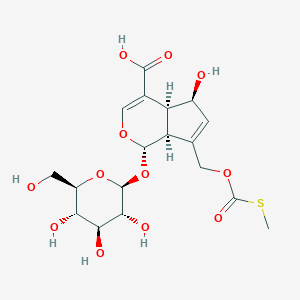
パエデロシド酸
概要
説明
グリシン鉄は、ビスグリシン酸第一鉄としても知られており、鉄がアミノ酸グリシンに結合したキレート化された形態の鉄です。この化合物は、他の鉄サプリメントと比較して、高いバイオアベイラビリティと消化器系の副作用が最小限であることが知られています。それは一般的に鉄欠乏性貧血の治療と予防に使用されます。
2. 製法
合成経路と反応条件: グリシン鉄は、通常、クエン酸の存在下で、還元鉄とグリシンを反応させることによって合成されます。キレートの形成を確実にするために、反応は制御された温度で行われます。 生成された製品は、その後、スプレー乾燥されて、微細で自由流動性の粉末が得られます .
工業生産方法: 工業的な設定では、グリシン鉄は、鉄粉をグリシンと約50°Cで24時間反応させることによって製造されます。 あるいは、塩化第二鉄とグリシンを反応させ、次いで水酸化ナトリウムを加えてグリシン鉄を沈殿させることによって調製することができます .
科学的研究の応用
Iron glycinate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study iron coordination chemistry and complexation reactions.
Biology: Investigated for its role in iron metabolism and transport in biological systems.
Medicine: Widely used as an iron supplement to treat iron deficiency anemia due to its high bioavailability and minimal side effects
Industry: Employed in food fortification and as a nutrient supplement in various food products
作用機序
グリシン鉄は、主に鉄サプリメントとしての役割を果たすことで、その効果を発揮します。キレート化された形態により、消化管での吸収が向上します。吸収されると、鉄はヘモグロビンやその他の鉄含有酵素の生成に使用されます。 グリシン成分は、体内の鉄の安定化と輸送に役立ちます .
類似の化合物:
- 硫酸第一鉄
- フマル酸第一鉄
- グルコン酸第一鉄
- クエン酸第二鉄
比較:
- バイオアベイラビリティ: グリシン鉄は、硫酸第一鉄やフマル酸第一鉄と比較して、バイオアベイラビリティが高くなっています。
- 副作用: グリシン鉄は、他の鉄塩と比較して、消化器系の副作用が少ないです。
- 安定性: グリシン鉄のキレート化された形態は、鉄吸収の食事性阻害剤の影響を受けにくく、より安定しています .
グリシン鉄は、優れた吸収性と最小限の副作用により、鉄サプリメントとして好ましい選択肢となっています。
Safety and Hazards
Paederosidic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Paederosidic acid plays a crucial role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with several enzymes and proteins, including caspase-3, caspase-8, and caspase-9, which are key players in the apoptotic pathway . The compound upregulates pro-apoptotic proteins such as Bid and Bax while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, paederosidic acid stimulates the release of cytochrome c from mitochondria, further promoting apoptosis .
Cellular Effects
Paederosidic acid exerts significant effects on various cell types and cellular processes. In lung cancer cells, it induces mitochondria-mediated apoptosis, leading to cell death . The compound also affects cell signaling pathways by modulating the expression of genes involved in apoptosis and inflammation . In hepatocellular carcinoma cells, paederosidic acid inhibits cell growth, invasion, and angiogenesis while promoting apoptosis . These effects are dose-dependent and highlight the compound’s potential as an anticancer agent .
Molecular Mechanism
At the molecular level, paederosidic acid exerts its effects through several mechanisms. It binds to and activates caspases, leading to the cleavage of various substrates involved in apoptosis . The compound also inhibits the P2Y14 receptor, which is implicated in osteoclast formation and neuropathic pain . By downregulating the expression of NFAT2 and ATP6V0D2, paederosidic acid suppresses osteoclastogenesis and alleviates pain . These molecular interactions underscore the compound’s therapeutic potential in treating cancer and osteoarthritis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of paederosidic acid change over time. The compound is stable at room temperature and exhibits long-term effects on cellular function when stored appropriately . In vitro studies have shown that paederosidic acid maintains its bioactivity for extended periods, with significant effects observed after 24 to 48 hours of treatment . In vivo studies indicate that the compound’s effects on cellular function, such as apoptosis and inflammation, persist over time, highlighting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of paederosidic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and anti-inflammatory effects . At higher doses, paederosidic acid may cause adverse effects, including toxicity . Studies have shown that the compound’s therapeutic window is relatively wide, allowing for effective treatment at doses that minimize toxicity . These findings underscore the importance of dosage optimization in preclinical and clinical studies.
Metabolic Pathways
Paederosidic acid is involved in several metabolic pathways, primarily those related to apoptosis and inflammation . The compound interacts with enzymes such as caspases and proteins involved in the mitochondrial apoptotic pathway . By modulating these pathways, paederosidic acid influences metabolic flux and metabolite levels, contributing to its bioactivity . These interactions highlight the compound’s potential as a therapeutic agent in diseases characterized by dysregulated apoptosis and inflammation.
Transport and Distribution
Within cells and tissues, paederosidic acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, paederosidic acid accumulates in specific compartments, such as mitochondria, where it exerts its apoptotic effects . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Paederosidic acid is primarily localized in the mitochondria, where it induces apoptosis by modulating the mitochondrial membrane potential and promoting the release of cytochrome c . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments . This precise localization is essential for paederosidic acid’s bioactivity and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: Iron glycinate is typically synthesized by reacting reduced iron with glycine in the presence of citric acid. The reaction is carried out at a controlled temperature to ensure the formation of the chelate. The resulting product is then spray-dried to obtain a fine, free-flowing powder .
Industrial Production Methods: In industrial settings, iron glycinate is produced by reacting iron powder with glycine at a temperature of around 50°C for 24 hours. Alternatively, it can be prepared by reacting glycine with ferric chloride and then adding sodium hydroxide to precipitate the iron glycinate .
化学反応の分析
反応の種類: グリシン鉄は、次のようなさまざまな化学反応を起こします。
酸化: グリシン鉄錯体中の鉄は、第一鉄 (Fe²⁺) から第三鉄 (Fe³⁺) 状態に酸化される可能性があります。
還元: 第三鉄は、特定の条件下で第一鉄に戻すことができます。
一般的な試薬と条件:
酸化: 酸素または過酸化水素を酸化剤として使用できます。
還元: アスコルビン酸などの還元剤を使用できます。
錯体化: エチレンジアミン四酢酸 (EDTA) などのさまざまな配位子を使用して、錯体形成を研究できます。
生成される主要な生成物:
酸化: 第三鉄グリシン鉄。
還元: 第一鉄グリシン鉄。
4. 科学研究における用途
グリシン鉄は、科学研究において幅広い用途があります。
化学: 鉄の配位化学および錯体化反応を研究するためのモデル化合物として使用されます。
生物学: 生物系における鉄代謝および輸送における役割について調査されています。
医学: 高いバイオアベイラビリティと副作用の少なさから、鉄欠乏性貧血の治療のための鉄サプリメントとして広く使用されています
特性
IUPAC Name |
(1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O12S/c1-31-18(26)28-4-6-2-8(20)11-7(15(24)25)5-27-16(10(6)11)30-17-14(23)13(22)12(21)9(3-19)29-17/h2,5,8-14,16-17,19-23H,3-4H2,1H3,(H,24,25)/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTKKPLVSHVNDV-FCVLBCLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


